Methyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate, with the chemical formula C₁₁H₂₄O₄Si and CAS number 847199-27-3, is an organic compound characterized by the presence of a tert-butyldimethylsilyl group attached to a hydroxylated butanoate structure. This compound is classified as an ester and a silyl ether, which contributes to its unique reactivity and potential applications in organic synthesis and medicinal chemistry. It typically appears as a colorless to pale yellow liquid with a molecular weight of approximately 248.39 g/mol .
The synthesis of methyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate generally involves several key steps:
This multi-step synthesis allows for the selective modification of functional groups while minimizing side reactions, which is crucial in synthetic organic chemistry .
The molecular structure of methyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate can be represented as follows:
The SMILES notation for this compound is O=C(OC)C(O)CCOSi(C)C(C)(C)C, indicating its complex structure involving both silyl and hydroxyl functionalities .
Methyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate exhibits several notable chemical reactions:
These reactions highlight its utility in synthetic organic chemistry, particularly in constructing complex molecules .
The mechanism of action for methyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate primarily revolves around its reactivity due to the silyl ether and hydroxyl groups:
This mechanism underlines the versatility of this compound in organic synthesis .
These properties make methyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate a valuable compound in various chemical applications .
Methyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate has several applications:
These applications underscore its importance in both academic research and industrial settings .
CAS No.: 1981-49-3
CAS No.: 3779-62-2
CAS No.: 19275-47-9
CAS No.: 1356964-77-6
CAS No.:
CAS No.: